N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS No.: 1251549-57-1
Cat. No.: VC5856106
Molecular Formula: C23H24N4O2
Molecular Weight: 388.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251549-57-1 |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.471 |
| IUPAC Name | N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C23H24N4O2/c28-23(24-16-18-7-3-1-4-8-18)19-11-13-27(14-12-19)21-15-22(26-17-25-21)29-20-9-5-2-6-10-20/h1-10,15,17,19H,11-14,16H2,(H,24,28) |
| Standard InChI Key | JSFPHHCBHFCVFA-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
N-Benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide belongs to the piperidine derivative class, featuring a central six-membered piperidine ring substituted at the 1-position with a 6-phenoxypyrimidin-4-yl group and at the 4-position with a benzyl carboxamide moiety. The phenoxypyrimidine component introduces aromaticity and hydrogen-bonding capabilities, while the benzyl group enhances lipophilicity, influencing membrane permeability .
Table 1: Physicochemical Properties of N-Benzyl-1-(6-Phenoxypyrimidin-4-yl)Piperidine-4-Carboxamide
| Property | Value |
|---|---|
| CAS Number | 1251549-57-1 |
| Molecular Formula | C₂₃H₂₄N₄O₂ |
| Molecular Weight | 388.47 g/mol |
| IUPAC Name | N-Benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
| SMILES | O=C(NCc1ccccc1)C2CCN(CC2)c3ncc(OCc4ccccc4)nc3 |
| Topological Polar Surface Area | 85.3 Ų |
The compound’s solubility remains uncharacterized, though its logP value (estimated at ~3.2) suggests moderate lipophilicity, aligning with trends observed in CNS-targeting drugs. The piperidine ring’s conformation allows for stereochemical optimization, a feature leveraged in drug design to enhance target affinity and reduce off-target effects .
Synthesis and Analytical Characterization
The synthesis of N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide follows a multi-step route emphasizing acylation and coupling reactions. A representative pathway involves:
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Preparation of 6-Phenoxypyrimidin-4-amine: Achieved via nucleophilic aromatic substitution between 4-chloro-6-phenoxypyrimidine and ammonia.
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Acylation of Piperidine-4-Carboxylic Acid: The carboxylic acid is activated (e.g., using thionyl chloride) and reacted with 6-phenoxypyrimidin-4-amine to form the intermediate 1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl chloride.
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Benzylamine Coupling: The acyl chloride intermediate is treated with benzylamine under basic conditions to yield the final product.
Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–5°C for exothermic steps), and purification via column chromatography or recrystallization. Analytical techniques such as HPLC (≥95% purity) and NMR (¹H, ¹³C) confirm structural integrity.
Biological Activity and Hypothesized Mechanisms
While direct pharmacological data for N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide are sparse, its structural components suggest plausible biological targets. The N-benzyl piperidine fragment is a hallmark of neuromodulatory agents, facilitating interactions with G protein-coupled receptors (GPCRs) and ion channels via cation-π bonding with aromatic residues (e.g., Trp, Tyr) . The phenoxypyrimidine group may engage in π-stacking or hydrogen bonding with enzymatic active sites, as seen in kinase inhibitors.
Applications in Medicinal Chemistry
The compound’s design exemplifies strategies to balance potency and drug-likeness. Key applications include:
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Central Nervous System (CNS) Drug Development: The benzyl and piperidine groups enhance blood-brain barrier penetration, a priority in antipsychotic and antidepressant research .
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Oncology: Phenoxypyrimidine moieties are leveraged in tyrosine kinase inhibitors, with structural tweaks enabling selectivity over homologous kinases.
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Anti-Inflammatory Agents: Piperidine carboxamides modulate COX-2 and LOX pathways, though this remains speculative for the current compound.
Table 2 contrasts N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide with a structural analog, highlighting the impact of substituent variation:
Table 2: Comparison with N-[4-(Methylthio)Benzyl]-1-(6-Phenoxypyrimidin-4-yl)Piperidine-4-Carboxamide
| Property | N-Benzyl Derivative | N-[4-(Methylthio)Benzyl] Derivative |
|---|---|---|
| Molecular Formula | C₂₃H₂₄N₄O₂ | C₂₄H₂₆N₄O₂S |
| Molecular Weight | 388.47 g/mol | 434.56 g/mol |
| Key Substituent | Benzyl | 4-(Methylthio)benzyl |
| Potential Target | 5-HT receptors, σ-1 | Pain receptors (e.g., NMDA) |
| Solubility | Moderate (predicted) | Lower (due to thioether) |
The methylthio group in the analog increases hydrophobicity, potentially altering biodistribution and target engagement.
Future Research Directions
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties in vitro.
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Target Deconvolution: Employ high-throughput screening against receptor panels to identify primary targets.
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Analog Synthesis: Explore substitutions on the benzyl and phenoxypyrimidine groups to optimize selectivity.
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In Vivo Efficacy Studies: Evaluate therapeutic potential in disease models (e.g., neuropathic pain, cancer).
Challenges include mitigating off-target effects and improving aqueous solubility, which may necessitate prodrug strategies or formulation advancements .
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